2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

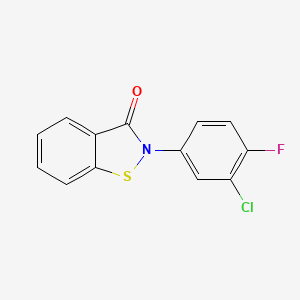

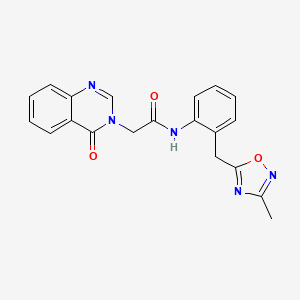

2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid is a compound that belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. Benzoxazoles are known for their biological activity and are of interest in medicinal chemistry. Although the provided papers do not directly discuss 2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid, they do provide insights into related compounds and their properties, synthesis, and applications.

Synthesis Analysis

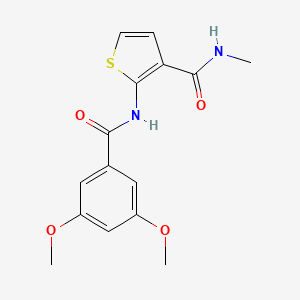

The synthesis of related benzoxazolyl-acetic acid derivatives is described in the literature. For example, the esterification of 2-benzoxazolon-3-yl-acetic acid with polyethylene glycols was achieved using the dicyclohexylcarbodiimide procedure in tetrahydrofuran, yielding monoesters with good yields . Another paper discusses the synthesis of a biologically active molecule, (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, although the synthesis method is not detailed in the abstract . The synthesis of related compounds, such as 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, was performed under continuous-flow conditions, which is an efficient and sustainable approach .

Molecular Structure Analysis

The molecular structure of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a related compound, was determined by X-ray diffraction and quantum chemical calculations. The study identified five conformers as local minima on the potential energy surface, with the most favorable conformer matching the crystal structure .

Chemical Reactions Analysis

The reactivity of benzoxazolyl-acetic acid derivatives is highlighted in several studies. For instance, 2-benzoxazolon-3-yl-acetic acid derivatives were used as substrates in enzymatic reactions to yield new cephalosporin derivatives . In another study, furanylthiazole acetic acid derivatives were synthesized and identified as heparanase inhibitors, showing potential anti-angiogenic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazolyl-acetic acid derivatives vary with the molecular structure. The conjugates synthesized from 2-benzoxazolon-3-yl-acetic acid and polyethylene glycols exhibited variable properties depending on the molecular mass of the polyethylene glycols used . The charge density and electron density of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid were studied, revealing the effects of intermolecular interactions and hydrogen bonding in the solid state .

Scientific Research Applications

-

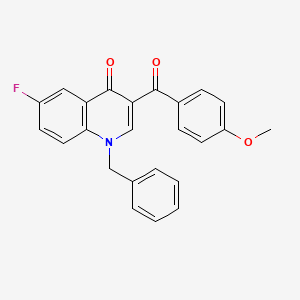

- Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .

- It has been extensively used as a starting material for different mechanistic approaches in drug discovery .

- A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts has been summarized .

-

- A new series of benzoxazole analogues was synthesized and checked for their in vitro antibacterial, antifungal activities .

- The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity against several bacteria and fungal strains .

- The compounds showed promising antimicrobial activity with MIC values comparable to ofloxacin and fluconazole .

-

- The benzoxazole compounds were also screened for their in vitro anticancer activity .

- Human colorectal carcinoma (HCT116) cancer cell line was used for the determination of in vitro anticancer activity (IC50 value) by Sulforhodamine B assay .

- Some compounds showed promising anticancer activity in comparison to 5-fluorouracil .

- Another study showed that a certain compound showed almost equal % of inhibition to the growth of lung, breast, and colon cancer cells (IC50- 51–54 μM), while almost double the amount was necessary to induce the same cytotoxic effect in cervical (IC50- 102.02 μM) cancer cells .

-

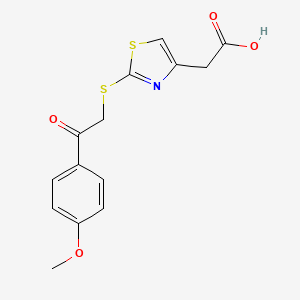

- α-Bromo-1,2-benzisoxazole-3-acetic Acid is an intermediate in the synthesis of Zonisamide .

- Zonisamide is a sulfonamide antiseizure agent; it blocks repetitive firing of voltage-sensitive sodium channels and reduces voltage-sensitive T-type calcium currents .

- It is a heterocyclic methanesulfonide with anticonvulsant properties .

-

- Benzoxazole derivatives were tested against most common pathogens such as Staphylococcus aureus ATCC 25923, Enterococcus faecalis ATCC 29212, Pseudomonas aeruginosa ATCC 27853, and Candida albicans ATCC 10231 .

- The active compounds were selected based on their effectiveness against these pathogens .

properties

IUPAC Name |

2-(2-methyl-1,3-benzoxazol-5-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-6-11-8-4-7(5-10(12)13)2-3-9(8)14-6/h2-4H,5H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTMGHNOIGLWHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methanol](/img/structure/B2528348.png)

![3-[(1E)-(dimethylamino)methylidene]-1-(5-iodopyridin-2-yl)thiourea](/img/structure/B2528349.png)

![4-bromo-N-(6-bromobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2528350.png)

![5-(3,4-Dimethoxyphenyl)-3-[(3-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2528351.png)

![N-(3-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2528356.png)

![2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethane-1-sulfonyl chloride](/img/structure/B2528357.png)

![N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2528358.png)